![molecular formula C17H16ClNO3S2 B2490233 3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 1421458-30-1](/img/structure/B2490233.png)
3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Description
"3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide" is a compound that can be synthesized through various chemical reactions, involving components like furan and thiophene. The compound's structure and properties make it a subject of interest in the field of organic chemistry.
Synthesis Analysis
The synthesis of related benzenesulfonamides involves gold(I)-catalyzed oxidation and cascade reactions, starting from accessible materials and leading to a variety of N-(furan-3-ylmethylene)benzenesulfonamides (Wang et al., 2014). Multicomponent synthesis methods have been developed to produce highly functionalized bifurans and 2-(thiophen-2-yl)furans, incorporating furan or thiophene-2-carbonyl chloride and isocyanides (Sayahi et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds involves intricate intermolecular interactions. Studies on isomorphous benzenesulfonamide crystal structures have revealed the significance of C-H...O, C-H...π, and C-H...Cl interactions in determining the crystal packing (Bats et al., 2001). The crystal and molecular-electronic structure of related compounds have been explored, showing how steric hindrance and hydrogen bonding influence the compound's properties (Rublova et al., 2017).
Chemical Reactions and Properties
The compound can undergo various chemical reactions, like C-H bond activation and borylation when catalyzed by iron N-heterocyclic carbene complexes, indicating its reactive nature with furans and thiophenes (Hatanaka et al., 2010). Additionally, reactions such as the Beckmann rearrangement have been observed under specific conditions, leading to the formation of different products (Stankyavichus et al., 1999).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives are influenced by the molecular structure and intermolecular interactions. The crystal structure and hydrogen-bonding interactions play a vital role in determining the compound's physical properties and stability (Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives can vary significantly depending on the substituents and reaction conditions. Studies on the synthesis of these compounds often involve exploring their reactivity and potential applications, such as their antimicrobial activity (Arora et al., 2013).
Scientific Research Applications
Synthesis and Characterization
Gold(I)-Catalyzed Synthesis : A study explored the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction, showcasing the compound's relevance in complex chemical synthesis and the potential for generating diverse molecular structures with therapeutic relevance (Wang et al., 2014).
Anti-Inflammatory and Anticancer Potential : Research into derivatives of sulfonamides, including the synthesis of novel compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlights the broad therapeutic potential of sulfonamide-based compounds in medical research (Küçükgüzel et al., 2013).
Catalysis and Mechanistic Insights
- C-H Bond Activation and Borylation : Studies have utilized similar structural motifs for catalytic purposes, including the activation of C-H bonds and borylation of furans and thiophenes, demonstrating the utility of such compounds in developing novel catalytic methods and enhancing synthetic efficiency (Hatanaka et al., 2010).
Antimicrobial and Anticancer Applications
Antimicrobial Activity : Research into Schiff bases of similar sulfonamides has shown significant antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents (Arora et al., 2013).
Anticancer and Apoptosis-Inducing Activity : Novel sulfonamide derivatives have been synthesized and shown to possess anticancer activity, apoptosis-inducing activity, and metabolic stability, suggesting their utility in cancer research and therapy development (Żołnowska et al., 2016).
properties
IUPAC Name |
3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S2/c1-13-16(18)5-2-6-17(13)24(20,21)19(10-14-7-8-22-12-14)11-15-4-3-9-23-15/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIARMVZRBRUUDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
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